6-amino-1H-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with an amino group at the 6-position and a keto group at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and have been implicated in various types of cancer .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death or senescence, which is a state of permanent cell cycle arrest .
Pharmacokinetics
The compound’s degree of lipophilicity suggests that it may diffuse easily into cells .
Result of Action
The inhibition of CDKs by this compound leads to disruption of the cell cycle, which can result in cell death or senescence . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins
Biochemical Analysis
Biochemical Properties
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases and cyclin-dependent kinases, which are essential for cell signaling and regulation of the cell cycle . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. This inhibition can result in the suppression of cell proliferation, making this compound a potential candidate for anticancer therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the downstream signaling events . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse easily across cell membranes, facilitating its distribution to various cellular compartments . Once inside the cells, this compound can accumulate in specific organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit the activity of cytoplasmic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction typically requires a mixture of diphenyl oxide and biphenyl as the solvent and is carried out at temperatures around 250°C .
Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with significant anticancer potential due to its ability to inhibit protein kinases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a keto group, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-amino-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAURCKTXDJMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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